N',1-bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrole-2-carbohydrazide
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Overview
Description
N’,1-bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrole-2-carbohydrazide is a complex organic compound that features a pyrrole core substituted with pyridinyl groups containing chloro and trifluoromethyl functionalities
Mechanism of Action
Target of Action
Similar compounds with trifluoromethylpyridine motifs have been used in the pharmaceutical and agrochemical industries . They are often involved in the protection of crops from pests .
Mode of Action
The biological activities of trifluoromethylpyridine (tfmp) derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
It’s known that tfmp derivatives have been used in the pharmaceutical and agrochemical industries, suggesting they may interact with various biochemical pathways .
Result of Action
Similar compounds with tfmp motifs have been used in the pharmaceutical and agrochemical industries, suggesting they may have significant biological effects .
Action Environment
Similar compounds with tfmp motifs have been used in various environments in the pharmaceutical and agrochemical industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’,1-bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrole-2-carbohydrazide typically involves multi-step organic reactions. One common method involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with pyrrole-2-carbohydrazide under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N’,1-bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrole-2-carbohydrazide undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, forming new carbon-carbon bonds.
Common Reagents and Conditions
Bases: Potassium carbonate, sodium hydroxide.
Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF).
Catalysts: Palladium-based catalysts for coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce more complex molecules with extended conjugation .
Scientific Research Applications
N’,1-bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrole-2-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of agrochemicals and other industrial products
Comparison with Similar Compounds
Similar Compounds
2-chloro-5-(trifluoromethyl)pyridine: A key intermediate in the synthesis of various agrochemicals.
Fluazifop-butyl: An herbicide containing the trifluoromethylpyridine moiety.
Pexidartinib: A drug containing a trifluoromethyl group, used for its pharmacological properties
Uniqueness
N’,1-bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrole-2-carbohydrazide is unique due to its combination of chloro and trifluoromethyl groups on the pyridine rings, which impart distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N',1-bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrole-2-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9Cl2F6N5O/c18-10-4-8(16(20,21)22)6-26-13(10)28-29-15(31)12-2-1-3-30(12)14-11(19)5-9(7-27-14)17(23,24)25/h1-7H,(H,26,28)(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKTHCFJCVWDDOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C(=O)NNC2=C(C=C(C=N2)C(F)(F)F)Cl)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9Cl2F6N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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